molecular formula C9H13N3O2 B13064806 3-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide

3-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide

Cat. No.: B13064806
M. Wt: 195.22 g/mol
InChI Key: RZXGBKPMMORVBF-UHFFFAOYSA-N
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Description

3-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide is a heterocyclic organic compound that features a pyridine ring with an amino group, a methyl group, and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide typically involves the reaction of (1-ethoxyethylidene)malononitrile with cyanoacetamide or cyanothioacetamide. This reaction yields 6-amino-4-methyl-2-(thio)oxo-1,2-dihydropyridine-3,5-dicarbonitriles, which can then undergo further reactions to form the desired compound .

Industrial Production Methods

the synthesis generally involves standard organic synthesis techniques such as condensation reactions, followed by purification steps like recrystallization or chromatography to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted pyridine compounds .

Scientific Research Applications

3-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxo group can participate in various chemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

3-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide, also known by its CAS number 1514159-37-5, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

The molecular formula of this compound is C9_9H13_{13}N3_3O2_2, with a molecular weight of 195.22 g/mol. The structure features a dihydropyridine core which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds related to the dihydropyridine structure exhibit significant antimicrobial properties. For instance, derivatives of dihydropyridine have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 0.21 µM, indicating strong antibacterial activity .

CompoundMIC (µM)Target Organisms
3g0.21E. coli
3g0.21P. aeruginosa

Cytotoxicity

Cytotoxicity assays using the MTT method have been conducted to evaluate the effects of this compound on various cell lines. The results suggest that this compound exhibits selective cytotoxicity towards cancer cell lines while showing minimal toxicity to normal cells .

The biological activity of this compound can be attributed to its ability to interact with key enzymes involved in bacterial cell wall synthesis and DNA replication. Molecular docking studies have demonstrated that this compound forms strong interactions with target proteins such as MurD and DNA gyrase , which are critical for bacterial survival .

Study on Antimicrobial Properties

In a study published in MDPI, researchers synthesized several thiazolopyridine derivatives and evaluated their antimicrobial efficacy. Among these, the compound corresponding to the structure of this compound was highlighted for its potent activity against resistant strains of bacteria .

Pharmacokinetic Evaluation

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) have been assessed for this compound. The results indicate favorable drug-like characteristics, suggesting good bioavailability and metabolic stability .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

3-(5-amino-4-methyl-2-oxopyridin-1-yl)propanamide

InChI

InChI=1S/C9H13N3O2/c1-6-4-9(14)12(5-7(6)10)3-2-8(11)13/h4-5H,2-3,10H2,1H3,(H2,11,13)

InChI Key

RZXGBKPMMORVBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CCC(=O)N

Origin of Product

United States

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